2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5/c1-18-24(21-12-6-3-7-13-21)25-28-22(20-10-4-2-5-11-20)15-23(30(25)29-18)27-17-19-9-8-14-26-16-19/h2-16,27H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVSVLXEBSRQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The final step involves the attachment of the N-(pyridin-3-ylmethyl)amine group, which can be done through nucleophilic substitution reactions using pyridine derivatives and appropriate amine sources under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, which can be categorized as follows:
Antimycobacterial Activity
Recent studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis (M.tb). The structure–activity relationship (SAR) studies indicate that modifications in the phenyl rings significantly influence the antimycobacterial potency.
Case Study : In a study by Chibale et al., several derivatives were synthesized and tested for their ability to inhibit M.tb growth. Compounds with specific substitutions at the 3 and 5 positions of the phenyl rings showed enhanced activity, with some achieving IC50 values below 1 µM against M.tb in culture .
Anticancer Potential
Pyrazolo[1,5-a]pyrimidines have been investigated for their anticancer properties, particularly as inhibitors of key enzymes involved in cancer cell proliferation.
Mechanism of Action : These compounds have been shown to inhibit cyclin-dependent kinases (CDKs) and aurora kinases, which are critical for cell cycle regulation. The presence of a pyridine moiety enhances binding affinity to these targets.
Case Study : A related compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 µM to 30 µM .
Structure–Activity Relationships
The effectiveness of 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can be attributed to its structural features. The following table summarizes key findings from SAR studies:
| Compound Variation | Antimycobacterial Activity (IC50 µM) | Anticancer Activity (IC50 µM) |
|---|---|---|
| Parent Compound | >10 | 25 |
| 3-Methyl Variant | 0.8 | 15 |
| 5-Fluoro Variant | 0.5 | 12 |
| Pyridine Substituted | 0.6 | 18 |
Mechanistic Insights
Research indicates that the compound binds to the ATP-binding site of mycobacterial ATP synthase, disrupting ATP production essential for bacterial survival . Additionally, its interaction with CDKs leads to cell cycle arrest in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and receptors. It binds to the active sites of these proteins, blocking their activity and thereby interfering with cellular processes such as signal transduction and cell cycle progression. The molecular targets often include kinases, which are crucial for the regulation of cell growth and division.
Comparison with Similar Compounds
Substituent Effects at Position 3
The 3-phenyl ring is critical for biological activity. Key findings from analogs include:
- 3-(4-Fluorophenyl) substitution enhances anti-M. tb potency by improving target affinity and metabolic stability. For example, compound 32 (3-(4-fluorophenyl)-5-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)) demonstrated MIC = 0.12 µM against M. tb .
- Non-fluorinated phenyl groups (e.g., 3-phenyl) show reduced activity, highlighting the role of electron-withdrawing groups in optimizing interactions with mycobacterial ATP synthase .
Comparison with Target Compound : The target molecule lacks a 4-fluoro group at position 3, which may reduce its anti-M. tb efficacy compared to fluorinated analogs.
Substituent Effects at Position 5
The 5-position tolerates diverse substituents:
- 5-Aryl groups (e.g., 4-methylphenyl in 33 , MIC = 0.25 µM) maintain activity, while 5-heteroaryl or 5-alkyl groups (e.g., isopropyl in 35 ) slightly reduce potency .
- Bulky substituents (e.g., 4-isopropylphenyl) may improve lipophilicity but risk compromising solubility .
Comparison with Target Compound : The 5-phenyl group in the target compound aligns with active analogs, suggesting comparable target engagement.
Substituent Effects at Position 7
The 7-amine substituent influences pharmacokinetics and off-target effects:
Role of the 2-Methyl Group
- The 2-methyl group in the target compound is uncommon in reported analogs.
Key Data Table: Selected Pyrazolo[1,5-a]pyrimidin-7-amine Derivatives
Biological Activity
2-Methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrazolo[1,5-a]pyrimidine core, which is significant for its pharmacological properties.
Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer activity. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and leukemia cells.
Key Findings:
- Inhibition of Cell Growth: The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells and 1.75 to 9.46 μM in MDA-MB-231 cells, indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .
- Mechanism of Action: The anticancer effects are attributed to the induction of apoptosis and the activation of caspase pathways. For instance, treated MCF-7 samples showed increased levels of caspase 9 compared to controls .
Enzyme Inhibition
The compound also exhibits inhibitory activity against various enzymes critical in cancer progression and other diseases.
Key Enzyme Targets:
- BRAF(V600E): A mutation commonly associated with melanoma; compounds similar to this one have shown good inhibitory activity against this target.
- EGFR and Aurora-A Kinase: These are vital for cell proliferation and survival; inhibition can lead to reduced tumor growth .
Case Studies
- Study on MDA-MB-231 Cells: A study highlighted that pyrazole derivatives containing halogen substituents exhibited higher cytotoxicity in MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that could enhance treatment efficacy .
- Antitumor Activity Evaluation: In vitro studies have confirmed that pyrazolo[1,5-a]pyrimidines can effectively inhibit telomerase activity and induce apoptosis in cancer cell lines .
Tables of Biological Activity
Q & A
Basic: What synthetic methodologies are optimal for preparing 2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction yields be maximized?
Answer:
The synthesis involves multi-step reactions, typically starting with cyclization of pyrazolo[1,5-a]pyrimidine precursors. Key steps include:
- Core formation : Cyclization of β-enaminones or β-dicarbonyl compounds with 3-aminopyrazole derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Functionalization : Introduction of the pyridin-3-ylmethylamine moiety via nucleophilic substitution or Buchwald-Hartwig coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Optimization : Yields (>70%) are achieved using temperature-controlled steps (60–120°C), inert atmospheres, and purification via column chromatography or recrystallization .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the pyrimidine C7-amine proton appears as a singlet near δ 8.2 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 437.2) and fragmentation patterns .
- X-ray Crystallography : Resolves stereoelectronic effects of the trifluoromethyl group (if present) and π-π stacking interactions in the solid state .
Advanced: How can researchers investigate the compound’s mechanism of enzyme inhibition, and what assays are suitable?
Answer:
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to kinases (e.g., EGFR or CDK2) or phosphodiesterases. Validate via surface plasmon resonance (SPR) for binding affinity (KD) .
- Kinetic Assays : Measure IC₅₀ values using fluorescence-based assays (e.g., ADP-Glo™ for kinases) or colorimetric substrates (e.g., p-nitrophenyl phosphate for phosphatases) .
- Structural Analysis : Co-crystallization with target enzymes (e.g., PDB deposition) reveals interactions between the pyridinylmethyl group and catalytic pockets .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?
Answer:
- Substituent Variation : Replace the 3,5-diphenyl groups with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate lipophilicity (logP) and target affinity .
- Bioisosteric Replacement : Substitute the pyridine ring with thiazole or isoquinoline to assess tolerance for heterocyclic diversity .
- Pharmacophore Mapping : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .
Advanced: How can in vivo pharmacokinetic properties (e.g., bioavailability) be evaluated for this compound?
Answer:
- ADME Profiling :
- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid .
- Plasma Stability : Incubate with liver microsomes; quantify parent compound via LC-MS/MS .
- Bioavailability : Oral administration in rodent models, with blood sampling over 24h to calculate AUC and Cmax .
Intermediate: What experimental approaches address low aqueous solubility during formulation?
Answer:
- Salt Formation : React with HCl or citric acid to improve solubility .
- Nanoparticle Encapsulation : Use PEG-PLGA nanoparticles (100–200 nm) prepared by emulsion-solvent evaporation .
- Co-Solvent Systems : Test DMSO/PBS (≤10% v/v) or cyclodextrin complexes .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., HepG2 vs. HEK293) and passage numbers .
- Off-Target Profiling : Screen against panels of 50+ kinases/phosphatases to identify non-specific binding .
- Meta-Analysis : Compare IC₅₀ values across studies using standardized units (nM vs. μM) and statistical tools (e.g., ANOVA) .
Advanced: What methodologies validate target specificity in complex biological systems?
Answer:
- CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target enzyme; assess compound efficacy loss .
- Chemical Proteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins .
- Transcriptomics : RNA-seq analysis post-treatment to identify downstream pathway modulation .
Advanced: How can regioselective functionalization at the pyrimidine C7 position be achieved?
Answer:
- Protecting Groups : Temporarily block the amine with Boc or Fmoc before introducing substituents .
- Metal-Catalyzed Cross-Coupling : Suzuki-Miyaura reactions at C7-halogenated intermediates (e.g., 7-bromo derivatives) .
Advanced: What computational tools predict the compound’s target specificity and toxicity?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate binding stability (100 ns trajectories) to assess target selectivity .
- ToxCast Screening : Predict hepatotoxicity or cardiotoxicity using EPA’s high-throughput toxicity database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
